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molecular formula C9H7BrFNO4 B8621242 Ethyl 3-bromo-4-fluoro-5-nitrobenzoate

Ethyl 3-bromo-4-fluoro-5-nitrobenzoate

Cat. No. B8621242
M. Wt: 292.06 g/mol
InChI Key: GTYQIIYOJNQQRW-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

A mixture of 3-bromo-4-fluoro-5-nitro-benzoic acid ethyl ester (20 g, 2.2 mol) and 3 g of Raney-Ni in EtOH (250 mL) was hydrogenated at RT (1 atm) overnight. The reaction mixture was filtered, the filtrate was concentrated under reduced pressure and the residue was washed with petrol ether to afford the title compound as a white solid. (400 MHz, DMSO-d6): δ (ppm) 7.38 (dd, 1H), 7.26 (dd, 1H), 5.81 (s, 2H), 4.26 (q, 2H), 1.29 (t, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])[C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[C:8]([F:14])=[C:7]([Br:15])[CH:6]=1)[CH3:2]>CCO.[Ni]>[CH2:1]([O:3][C:4](=[O:16])[C:5]1[CH:6]=[C:7]([Br:15])[C:8]([F:14])=[C:9]([NH2:11])[CH:10]=1)[CH3:2]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C(=C1)[N+](=O)[O-])F)Br)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at RT
CUSTOM
Type
CUSTOM
Details
(1 atm) overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
the residue was washed with petrol ether

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C(=C1)Br)F)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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